L-Prolylglycyl-L-glutaminylglycyl-L-glutamine
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Overview
Description
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is a peptide compound composed of the amino acids proline, glycine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those of proline and glutamine.
Substitution: Replacement of specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Yields proline, glycine, and glutamine.
Oxidation: Produces oxidized forms of the amino acids.
Substitution: Results in modified peptides with altered properties.
Scientific Research Applications
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine has several scientific research applications:
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Biochemistry: Used in studies of peptide structure and function.
Pharmaceuticals: Investigated for its role in drug delivery systems.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The compound can also influence gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is unique due to its specific sequence and potential therapeutic applications. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Properties
CAS No. |
832732-89-5 |
---|---|
Molecular Formula |
C19H31N7O8 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H31N7O8/c20-13(27)5-3-11(25-15(29)8-23-17(31)10-2-1-7-22-10)18(32)24-9-16(30)26-12(19(33)34)4-6-14(21)28/h10-12,22H,1-9H2,(H2,20,27)(H2,21,28)(H,23,31)(H,24,32)(H,25,29)(H,26,30)(H,33,34)/t10-,11-,12-/m0/s1 |
InChI Key |
MHWAOBRZIYPKJZ-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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